molecular formula C19H17N3O2 B12406441 1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

Cat. No.: B12406441
M. Wt: 319.4 g/mol
InChI Key: WCLDCQVGZXKRKT-UHFFFAOYSA-N
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Description

1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one, also known as evodiamine, is a plant alkaloid extracted from the dry unripened fruit of Evodiae fructus (Evodia rutaecarpa Benth., Rutaceae). This compound has a variety of pharmacological activities, including anti-obesity, anti-inflammatory, and anti-tumor properties .

Preparation Methods

The synthesis of 1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one involves several steps. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the extraction of the compound from natural sources, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one has several scientific research applications:

    Chemistry: It is used as a model compound in studying the mechanisms of various organic reactions.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in treating chronic diseases such as obesity, inflammation, and cancer.

    Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one involves modulation of various molecular targets and pathways. For example, it induces the phosphorylation of epidermal growth factor receptor (EGFR), protein kinase C alpha (PKCα), and extracellular signal-regulated kinase (ERK), inhibiting adipogenesis via the EGFR–PKCα–ERK signaling pathway. It also exerts anti-inflammatory effects by suppressing the P2X4 receptor signaling pathway .

Comparison with Similar Compounds

1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one is unique due to its specific pharmacological activities and molecular structure. Similar compounds include:

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

1-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

InChI

InChI=1S/C19H17N3O2/c1-21-16-9-5-3-7-14(16)18(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)19(21,22)24/h2-9,20,24H,10-11H2,1H3

InChI Key

WCLDCQVGZXKRKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1(C4=C(CC3)C5=CC=CC=C5N4)O

Origin of Product

United States

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